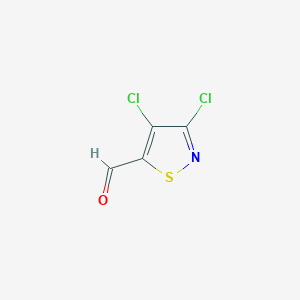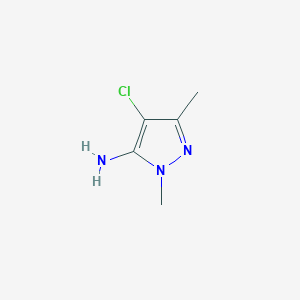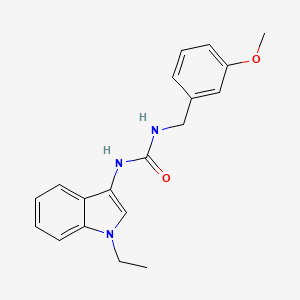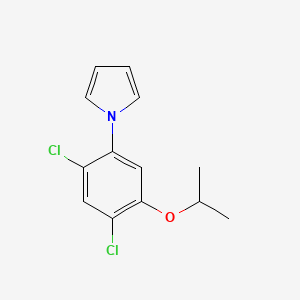
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole" is a derivative of the 1H-pyrrole family, which is known for its diverse applications in organic chemistry, including the synthesis of corrosion inhibitors, electrochromic materials, and conjugated polymers. The 1H-pyrrole moiety is a five-membered heterocycle containing nitrogen, which often contributes to the compound's reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, 1H-pyrrole-2,5-dione derivatives have been synthesized and used as corrosion inhibitors for carbon steel in hydrochloric acid medium . Similarly, the synthesis of novel metal(II) compounds with 1H-1,2,3-triazol-4-yl-pyridine derivatives has been reported, showcasing the versatility of pyrrole-based compounds in coordination chemistry . Additionally, Lewis acid-catalyzed reactions have been employed to synthesize pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-isocyanophenyl)pyrrole , indicating that pyrrole compounds can undergo cyclization reactions to form complex structures.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their chemical properties and reactivity. Quantum chemical calculations using Density Functional Theory (DFT) have been performed to predict the relationship between molecular structures and their inhibition efficiencies . Theoretical studies also support the experimental measurements of the spin states and isomers of metal(II) complexes containing pyrrole derivatives . The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques, such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Pyrrole derivatives participate in a range of chemical reactions. They can form supramolecular structures through hydrogen bonding and π-π interactions . Pyrrole anion dimers can be formed via NH...N- hydrogen bonds, leading to the formation of polyanionic chains . Additionally, pyrrole derivatives can undergo recyclization reactions with thiourea to form complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the electrochemical synthesis of copolymers based on pyrrole and EDOT results in materials with distinct electrochromic properties . The solubility and thermal stability of polymers containing pyrrole units are also important characteristics that determine their practical applications . Photoluminescent properties have been observed in conjugated polymers containing pyrrole and phenylene units, which are relevant for electronic applications .
科学的研究の応用
Phosphonic Acid Applications
Phosphonic acids, due to their structural analogy with phosphates, find applications across a broad spectrum of research fields including chemistry, biology, and physics. Their utility spans bioactive properties for drug development, bone targeting, the design of supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).
Diketopyrrolopyrroles (DPPs)
DPPs are extensively utilized as dyes with applications including high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging, owing to their robust synthesis, stability, and fluorescence efficiency. Their structural modification significantly influences optical properties, marking them as a critical area of research for electronic and photonic applications (Grzybowski & Gryko, 2015).
Supramolecular Capsules from Calixpyrrole
Calixpyrroles are employed in creating supramolecular capsules due to their easy synthesis and structural analogy with calixarenes. These compounds' applications in molecular encapsulation demonstrate their potential in creating new materials with tailored properties for chemical sensing and separation (Ballester, 2011).
Pyrrole-based Bioactive Compounds
Pyrrole and its derivatives have been identified as crucial pharmacophores in drug development due to their anticancer, antimicrobial, and antiviral activities. The investigation of pyrrole-based compounds continues to be a significant area of medicinal chemistry research, highlighting the versatility and pharmaceutical relevance of the pyrrole nucleus (Petri et al., 2020).
Hybrid Catalysts for Pyranopyrimidine Synthesis
Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds emphasizes the importance of catalysis in developing biologically active compounds and potential pharmaceuticals. This area underscores the role of innovative catalytic methods in facilitating the synthesis of complex organic molecules (Parmar et al., 2023).
Safety and Hazards
特性
IUPAC Name |
1-(2,4-dichloro-5-propan-2-yloxyphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-9(2)17-13-8-12(10(14)7-11(13)15)16-5-3-4-6-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMMDEWJNIABNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2518252.png)
![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)
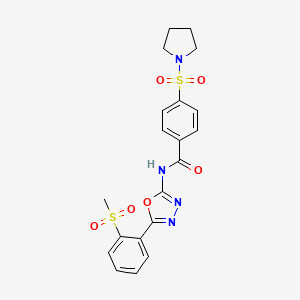
![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)
![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)
